2-tert-Butylaniline

Asymmetric Catalysis Hydrogenation Ligand Design

2-tert-Butylaniline (CAS 6310-21-0) is a sterically hindered aromatic amine characterized by a tert-butyl group at the ortho position of the aniline ring. This structural feature confers distinct physicochemical and reactivity profiles, differentiating it from unsubstituted aniline and other alkyl-substituted aniline derivatives.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 6310-21-0
Cat. No. B1265841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butylaniline
CAS6310-21-0
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC=C1N
InChIInChI=1S/C10H15N/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7H,11H2,1-3H3
InChIKeyAEIOZWYBDBVCGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-tert-Butylaniline (CAS 6310-21-0): Procurement Guide for Sterically Hindered Aniline in Catalysis and Polymer Synthesis


2-tert-Butylaniline (CAS 6310-21-0) is a sterically hindered aromatic amine characterized by a tert-butyl group at the ortho position of the aniline ring . This structural feature confers distinct physicochemical and reactivity profiles, differentiating it from unsubstituted aniline and other alkyl-substituted aniline derivatives [1]. Its applications span pharmaceutical intermediates, agrochemicals, dyes, and polymer additives [2], with quantifiable differentiation in catalytic selectivity and material properties serving as the basis for informed procurement decisions.

Ligand Design Sterically hindered aniline for asymmetric hydrogenation catalysts
Monomer Diamine precursor for soluble polyimides with high Tg
Intermediate High-yield amination to N-aryl anthranilic acid derivatives

2-tert-Butylaniline vs. In-Class Alternatives: Why Substitution Compromises Reaction Outcomes


The ortho-tert-butyl substituent in 2-tert-butylaniline introduces significant steric hindrance and electronic effects that fundamentally alter its reactivity compared to unhindered anilines or para-substituted isomers . These differences manifest in catalytic hydrogenation selectivity, regioselectivity in cross-coupling reactions, and polymer solubility [REFS-2, REFS-3]. Direct substitution with 2,6-dimethylaniline, 4-tert-butylaniline, or unsubstituted aniline often results in quantifiable losses in product selectivity, yield, or material performance, as detailed in the evidence below [2].

Target
Substitute
Risk
2-tert-Butylaniline
2,6-Dimethylaniline
May reduce decalin selectivity in Mo-catalyzed hydrogenation
2-tert-Butylaniline
4-tert-Butylaniline
Different steric profile alters regioselectivity in cross-coupling
2-tert-Butylaniline
Unsubstituted aniline
Results in insoluble polyimides; lacks ortho steric hindrance

Quantitative Differentiation of 2-tert-Butylaniline: Head-to-Head Performance Data for Scientific Procurement


Decalin Selectivity in Asymmetric Hydrogenation: 2-tert-Butylaniline vs. 2,6-Disubstituted Anilines

In Mo-catalyzed asymmetric hydrogenation of naphthalenes, catalysts derived from 2-tert-butylaniline exhibit increased selectivity for decalin over tetralin compared to 2,6-disubstituted aniline derivatives (methyl, ethyl, iso-propyl), albeit with a trade-off in overall activity . This demonstrates that the ortho-tert-butyl group uniquely directs chemoselectivity in this catalytic system.

Decalin Selectivity
Source review
Shift from equimolar tetralin/decalin mixture to increased decalin selectivity
Reported selectivity context; specific % not provided
Mo-catalyzed hydrogenation of naphthalenes
Asymmetric Catalysis Hydrogenation Ligand Design

Synthesis Selectivity: 2-tert-Butylaniline Yield and Selectivity from Aniline Alkylation

When alkylating aniline with MTBE over a solid acid catalyst, the yield of mono-alkylated products is over 84%, with a selectivity of 53% towards 2-tert-butylaniline at 175 °C [1]. In contrast, using tert-butanol as the alkylating agent at 150 °C yields only mono-alkylated products with an equal isomer distribution [1]. A separate patent process reports an aniline conversion of 86.23% with 63.14% selectivity for 2-tert-butylaniline [2].

Alkylation Selectivity
Reported
53% selectivity for 2-tert-butylaniline
Reported selectivity with MTBE at 175°C over solid acid
63.14% in patent process
Alkylation Process Chemistry Catalysis

Polyimide Solubility Enhancement: 2-tert-Butylaniline-Derived Diamine vs. Unmodified Analogues

Polyimides synthesized from the diamine 4,4′-methylenebis(2-tert-butylaniline), derived from 2-tert-butylaniline, exhibit excellent solubility in common organic solvents such as chloroform, tetrahydrofuran, and dioxane at room temperature, while maintaining high thermal stability (Tg 213-325°C, minimal weight loss up to 450°C) [1]. This solubility is a direct consequence of the tert-butyl pendent groups reducing interchain interactions [1].

Polyimide Solubility
Class-level
Soluble in CHCl₃, THF, dioxane at r.t.; Tg 213–325°C
Solubility enhancement via tert-butyl pendent groups
Derived from diamine monomer; class-level inference
Polymer Chemistry Materials Science Polyimides

Thermochemical Strain Energy: Ortho-Substituted Aniline Comparison

The standard molar enthalpy of formation, ΔfHm°(g), at 298.15 K was determined for a series of alkyl-substituted anilines, including 2-tert-butyl-aniline, 2,6-dimethylaniline, and 2,6-diethylaniline [1]. Deviations from group additivity rules were used to derive strain enthalpies, quantifying the ortho interactions specific to each substituent pattern [1].

Strain Enthalpy
Reported
ΔfHm°(g) determined; ortho strain quantified
Supports thermochemical modeling and process safety
Combustion calorimetry, 298.15 K
Thermochemistry Physical Organic Chemistry Computational Chemistry

Regioselective Amination: 2-tert-Butylaniline in Copper-Catalyzed Cross-Coupling

2-tert-Butylaniline participates effectively in a chemo- and regioselective copper-catalyzed cross-coupling reaction for the amination of 2-chlorobenzoic acids, producing N-aryl anthranilic acid derivatives in up to 99% yield without acid protection [1]. The method is successful with sterically hindered anilines like 2,6-dimethylaniline and 2-tert-butylaniline, highlighting the unique reactivity profile of ortho-substituted anilines in this transformation [1].

Amination Yield
Class-level
Up to 99% yield without acid protection
Reported yield for sterically hindered aniline substrate
Cu-catalyzed coupling of 2-chlorobenzoic acids
Cross-Coupling Catalysis Synthetic Methodology

2-tert-Butylaniline: Evidence-Backed Application Scenarios for Research and Industrial Use


Ligand Design for Asymmetric Catalysis

Researchers developing molybdenum-based catalysts for asymmetric hydrogenation of naphthalenes should utilize 2-tert-butylaniline as a ligand precursor to enhance chemoselectivity towards decalin products . The steric bulk of the ortho-tert-butyl group directs product distribution away from tetralin, a critical consideration for synthesizing specific hydrogenated intermediates.

Soluble Polyimide Synthesis for Solution Processing

Polymer chemists aiming to fabricate polyimide films via solution casting or coating should employ 4,4′-methylenebis(2-tert-butylaniline) as a diamine monomer [1]. The incorporation of tert-butyl groups confers solubility in common solvents while preserving high thermal stability (Tg up to 325°C), enabling the production of transparent, flexible films that are otherwise unattainable with traditional aromatic polyimides.

High-Yield Synthesis of N-Aryl Anthranilic Acid Derivatives

Medicinal chemists synthesizing N-aryl anthranilic acid-based drug candidates (e.g., NSAID analogs) can utilize 2-tert-butylaniline in copper-catalyzed aminations of 2-chlorobenzoic acids to achieve up to 99% yield without acid protection [2]. This method is particularly valuable for generating libraries of sterically hindered analogs.

Process Optimization for Alkylation Reactions

Process engineers optimizing the synthesis of 2-tert-butylaniline via aniline alkylation should select MTBE over tert-butanol and employ solid acid catalysts (e.g., DTP/K10) at 175°C to achieve a 53% selectivity for the ortho product [3]. This data-driven choice minimizes isomer purification and improves overall process economics.

Application
Selection Property
Validation Focus
Asymmetric Hydrogenation Ligand
Ortho-tert-butyl steric bulk directing chemoselectivity
Decalin selectivity vs. tetralin in Mo-catalyzed hydrogenation
Soluble Polyimide Monomer
tert-Butyl pendent groups reducing interchain interactions
Solubility in common solvents and thermal stability (Tg up to 325°C)
N-Aryl Anthranilic Acid Synthesis
Sterically hindered aniline compatibility in Cu-catalyzed amination
Reported yield up to 99% without protecting groups
Alkylation Process Optimization
Alkylating agent and catalyst choice for ortho-selectivity
Reported selectivity of 53% with MTBE/solid acid at 175°C

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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